

# Independent Validation of Z-360: A Comparative Analysis for Pancreatic Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An objective comparison of **Z-360** (Nastorazepide) against current standard-of-care treatments for advanced pancreatic cancer, supported by preclinical and clinical trial data.

This guide provides an evidence-based comparison of the investigational drug **Z-360** (Nastorazepide) with established first-line treatments for metastatic pancreatic cancer, namely FOLFIRINOX and gemcitabine with nab-paclitaxel. The information is compiled from published preclinical research and clinical trial findings to support independent validation and inform research and development decisions.

## **Executive Summary**

**Z-360** is an orally active, selective cholecystokinin-2 (CCK2)/gastrin receptor antagonist. Preclinical studies have identified its potential in both inhibiting tumor growth and alleviating cancer-induced pain through a novel signaling pathway. Clinical trials have evaluated **Z-360** in combination with gemcitabine. While the combination has shown a favorable safety profile and a trend towards improved overall survival at specific doses, it has not demonstrated statistical superiority over gemcitabine alone in a Phase II study. In contrast, FOLFIRINOX and gemcitabine + nab-paclitaxel have established significant survival benefits over gemcitabine monotherapy in pivotal Phase III trials and are considered the standard of care for patients with good performance status.

## **Comparative Performance Data**



The following tables summarize the key efficacy and safety findings from clinical trials of **Z-360** in combination with gemcitabine, as well as the pivotal trials for the standard-of-care regimens FOLFIRINOX and gemcitabine + nab-paclitaxel.

Table 1: Efficacy of **Z-360** and Standard-of-Care Regimens in Metastatic Pancreatic Cancer

| Treatment<br>Regimen           | Trial                  | Median Overall<br>Survival (mOS) | Median<br>Progression-<br>Free Survival<br>(PFS) | Objective<br>Response<br>Rate (ORR) |
|--------------------------------|------------------------|----------------------------------|--------------------------------------------------|-------------------------------------|
| Z-360 (60 mg) +<br>Gemcitabine | Phase II               | 8.5 months                       | Not Reported                                     | Not Reported                        |
| Gemcitabine +<br>Placebo       | Phase II               | 7.2 months                       | Not Reported                                     | Not Reported                        |
| FOLFIRINOX                     | PRODIGE<br>4/ACCORD 11 | 11.1 months[1][2]                | 6.4 months[1]                                    | 31.6%[1]                            |
| Gemcitabine                    | PRODIGE<br>4/ACCORD 11 | 6.8 months[1][2]                 | 3.3 months[1]                                    | 9.4%[1]                             |
| Gemcitabine + nab-Paclitaxel   | MPACT                  | 8.5 months[3][4]                 | 5.5 months[3][4]                                 | 23%[3][4]                           |
| Gemcitabine                    | MPACT                  | 6.7 months[3][4]                 | 3.7 months[3][4]                                 | 7%[3][4]                            |

Note: The Phase II trial for **Z-360** did not show a statistically significant difference in overall survival between the **Z-360** + gemcitabine and gemcitabine + placebo arms[5][6]. The 8.5 months mOS for the 60 mg **Z-360** dose represents a trend[5][6].

Table 2: Safety Profile - Common Grade 3/4 Adverse Events (%)



| Adverse Event         | Z-360 +<br>Gemcitabine<br>(Phase Ib/IIa) | FOLFIRINOX              | Gemcitabine + nab-<br>Paclitaxel |
|-----------------------|------------------------------------------|-------------------------|----------------------------------|
| Neutropenia           | Not specified in detail                  | 45.7%                   | 38%[3]                           |
| Febrile Neutropenia   | Not specified in detail                  | 5.4%                    | 3%[3]                            |
| Fatigue               | Most common, grade not specified         | 23.6%                   | 17%[3]                           |
| Vomiting              | Most common, grade not specified         | 14.5%                   | Not specified in detail          |
| Diarrhea              | Not specified in detail                  | 12.7%                   | Not specified in detail          |
| Peripheral Neuropathy | Not specified in detail                  | 9% (Grade 3)            | 17%[3]                           |
| Nausea                | Most common, grade not specified         | Not specified in detail | Not specified in detail          |
| Abdominal Pain        | Most common, grade not specified         | Not specified in detail | Not specified in detail          |

Note: The safety data for **Z-360** + gemcitabine is from a Phase Ib/IIa trial where the most commonly reported adverse events were nausea, abdominal pain, vomiting, and fatigue[7]. Detailed grading was not available in the cited source.

## Mechanism of Action and Signaling Pathway of Z-360

Preclinical research indicates that **Z-360** exerts its effects through the antagonism of the CCK2/gastrin receptor. This action interrupts a specific cancer-induced pain pathway and may also inhibit tumor growth.

### **Analgesic Pathway**

In a mouse model of cancer-induced pain, a novel pain cascade was identified. The production of Interleukin- $1\beta$  (IL- $1\beta$ ) in the cancerous region leads to the upregulation of ephrin B1 gene expression in the dorsal root ganglia. This, in turn, increases the phosphorylation of the NR2B



subunit of the NMDA receptor in the spinal cord, leading to pain. **Z-360** has been shown to suppress the initial IL-1 $\beta$  production, thereby inhibiting the entire downstream signaling cascade[8].



Click to download full resolution via product page

**Caption:** Proposed analgesic signaling pathway inhibited by **Z-360**.

### **Anti-Tumor Pathway**

Gastrin, acting through the CCK2 receptor, can stimulate the proliferation of pancreatic cancer cells. One of the downstream effects of this activation is the phosphorylation of PKB/Akt, a key protein in cell survival pathways. By blocking the CCK2 receptor, **Z-360** inhibits this gastrin-induced phosphorylation, which may contribute to its anti-tumor effects[9].



Click to download full resolution via product page

Caption: Z-360's proposed mechanism of anti-tumor action.



## **Experimental Protocols**

## **Z-360 Phase II Clinical Trial Methodology**

- Study Design: A randomized, double-blind, placebo-controlled Phase II study in patients with metastatic pancreatic cancer[5].
- Patient Population: Patients with metastatic pancreatic cancer who had not received prior chemotherapy[5].
- Treatment Arms:
  - Z-360 (60 mg, 120 mg, or 240 mg) administered orally twice daily, plus gemcitabine (1000 mg/m²)[5].
  - Placebo administered orally twice daily, plus gemcitabine (1000 mg/m²)[5].
- Primary Endpoint: Overall Survival (OS)[5].

## FOLFIRINOX Pivotal Trial (PRODIGE 4/ACCORD 11) Methodology

- Study Design: A randomized, open-label Phase III trial.
- Patient Population: Patients with metastatic pancreatic cancer, an ECOG performance status
  of 0 or 1, and who had not received prior chemotherapy[1].
- Treatment Arms:
  - FOLFIRINOX: Oxaliplatin (85 mg/m²), irinotecan (180 mg/m²), leucovorin (400 mg/m²), and 5-fluorouracil (400 mg/m² bolus followed by 2400 mg/m² continuous infusion over 46 hours) every 2 weeks[1].
  - Gemcitabine: 1000 mg/m² weekly for 7 of 8 weeks, and then weekly for 3 of 4 weeks[1].
- Primary Endpoint: Overall Survival (OS)[1].



# Gemcitabine + nab-Paclitaxel Pivotal Trial (MPACT) Methodology

- Study Design: A randomized, open-label Phase III trial[3][4].
- Patient Population: Patients with metastatic pancreatic cancer who had not received prior treatment and had a Karnofsky performance status of 70 or more[3][4].
- Treatment Arms:
  - Gemcitabine + nab-Paclitaxel: nab-Paclitaxel (125 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1, 8, and 15 of each 28-day cycle[3][4].
  - Gemcitabine: 1000 mg/m² weekly for 7 of 8 weeks (cycle 1) and then on days 1, 8, and 15 every 4 weeks[3][4].
- Primary Endpoint: Overall Survival (OS)[3][4].

## **Experimental Workflow Visualization**







Click to download full resolution via product page

**Caption:** Comparative workflow of **Z-360** Phase II vs. SoC pivotal trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. ascopubs.org [ascopubs.org]



- 2. Advanced pancreatic cancer: The standard of care and new opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased survival in pancreatic cancer with nab-paclitaxel plus gemcitabine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized phase II study of gemcitabine plus Z-360, a CCK2 receptor-selective antagonist, in patients with metastatic pancreatic cancer as compared with gemcitabine plus placebo PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Pharmacological evaluation of analgesic effects of the cholecystokinin2 receptor antagonist Z-360 in mouse models of formalin- and cancer-induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Z-360, a novel orally active CCK-2/gastrin receptor antagonist on tumor growth in human pancreatic adenocarcinoma cell lines in vivo and mode of action determinations in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of Z-360: A Comparative Analysis for Pancreatic Cancer Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676968#independent-validation-of-published-z-360-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com